An In-depth Technical Guide to R-(+)-Cotinine: Synthesis and Chemical Properties
An In-depth Technical Guide to R-(+)-Cotinine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of R-(+)-cotinine, the chiral metabolite of (R)-nicotine. The document details plausible synthetic routes, presents physicochemical data in a structured format, and illustrates key metabolic and signaling pathways.
Synthesis of R-(+)-Cotinine
R-(+)-cotinine is not the naturally occurring enantiomer derived from tobacco, which primarily contains (S)-(-)-nicotine and its metabolite, (S)-(-)-cotinine.[1][2] Therefore, the synthesis of R-(+)-cotinine necessitates an enantioselective approach, typically starting with the synthesis of its precursor, (R)-(+)-nicotine.
A plausible and efficient synthetic strategy involves a two-stage process:
-
Enantioselective Synthesis of (R)-(+)-Nicotine: A multi-step synthesis starting from pyridine-3-carboxaldehyde to produce (R)-nornicotine, which is then methylated.[1]
-
Oxidation of (R)-(+)-Nicotine to R-(+)-Cotinine: Conversion of the synthesized (R)-(+)-nicotine to the target lactam, R-(+)-cotinine, via a dibrominated intermediate.[3]
Experimental Protocol: Enantioselective Synthesis of (R)-(+)-Nicotine
This protocol is adapted from an established method for the enantioselective synthesis of nicotine (B1678760) enantiomers.[1]
Step 1: Allylation of Pyridine-3-carboxaldehyde
-
Dissolve pyridine-3-carboxaldehyde in anhydrous diethyl ether (Et₂O) and cool the solution to -100°C under an inert atmosphere.
-
Add 2.2 equivalents of B-allyldiisopinocampheylborane to the solution.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the resulting (S)-homoallylic alcohol. The expected yield is approximately 86% with an enantiomeric excess of 94%.[1]
Step 2: Intramolecular Hydroboration-Cycloalkylation
-
Convert the synthesized alcohol to the corresponding azido-olefin through standard functional group transformations.
-
Dissolve the azido-olefin in tetrahydrofuran (B95107) (THF).
-
Add 2.2 equivalents of dicyclohexylborane (B74569) (B(C₆H₁₁)₂H) to initiate hydroboration of the double bond.
-
The reaction proceeds via the formation of a boron-nitrogen bond, followed by ring closure to form the pyrrolidine (B122466) ring, yielding (R)-Nornicotine with the loss of nitrogen gas.
Step 3: Methylation to (R)-(+)-Nicotine
-
Alkylate the synthesized (R)-Nornicotine using a suitable methylating agent (e.g., formaldehyde (B43269) and formic acid via the Eschweiler-Clarke reaction) to yield (R)-(+)-Nicotine.[4]
Experimental Protocol: Oxidation of (R)-(+)-Nicotine to R-(+)-Cotinine
This protocol is based on a reported synthesis of ¹⁴C-labeled cotinine (B1669453) from nicotine.[3]
Step 1: Formation of (R)-Dibromocotinine Hydrobromide Perbromide
-
Convert (R)-(+)-Nicotine into its dibromocotinine hydrobromide perbromide salt. This is typically achieved by treating the nicotine with an excess of bromine in a suitable solvent like hydrobromic acid.
-
Monitor the reaction for the formation of a precipitate, which is the desired intermediate.
-
Isolate the precipitate by filtration and wash with a cold solvent to remove unreacted starting materials.
Step 2: Debromination to R-(+)-Cotinine
-
Suspend the isolated (R)-dibromocotinine hydrobromide perbromide in glacial acetic acid.
-
Add Zinc dust portion-wise to the suspension while stirring vigorously. This will initiate the reductive debromination.
-
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove excess zinc and other solids.
-
Perform an aqueous workup, neutralizing the acetic acid with a base (e.g., sodium bicarbonate) and extracting the product with an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Purify the crude product by column chromatography to obtain pure R-(+)-Cotinine. The reported yield for a similar reaction is high (71%).[3]
Chemical and Physical Properties
The chemical and physical properties of R-(+)-Cotinine are summarized below. Data for the more common (S)-(-)-enantiomer or the racemate are included for context where specific R-(+)-data is unavailable.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [5][6] |
| Molecular Weight | 176.22 g/mol | [5][6][7] |
| CAS Number | 32162-64-4 | [5][6][] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 48-51°C | [6] |
| Boiling Point | 145-150°C / 3 mmHg | [6] |
| 210-211°C / 6 mmHg | [7] | |
| pKa (Predicted) | 4.72 ± 0.12 | [6] |
| logP | 0.07 | [7] |
| Solubility | Methanol: Slightly Soluble | [6] |
| Chloroform: Slightly Soluble | [6] | |
| Ethanol: ~30 mg/mL (for (-)-Cotinine) | [9] | |
| DMSO: ~30 mg/mL (for (-)-Cotinine) | [9] | |
| PBS (pH 7.2): ~10 mg/mL (for (-)-Cotinine) | [9] |
Metabolism and Signaling Pathways
Metabolic Formation
R-(+)-Cotinine is the primary metabolite of R-(+)-nicotine. In humans and other mammals, approximately 70-80% of nicotine is converted to cotinine.[10][11] This biotransformation is a two-step enzymatic process that occurs predominantly in the liver.[11][12]
-
5'-Oxidation: Cytochrome P450 enzymes, primarily CYP2A6, catalyze the oxidation of the pyrrolidine ring of nicotine to form a nicotine-Δ¹'(⁵')-iminium ion intermediate.[10][13][14]
-
Dehydrogenation: The unstable iminium ion is then converted to cotinine by a cytoplasmic aldehyde oxidase.[10][11]
Signaling Pathways
While less potent than nicotine, cotinine is pharmacologically active and interacts with the central nervous system.[12][15] Its primary mechanism of action is thought to involve the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), with downstream effects on crucial signaling cascades.
-
α7-nAChR Modulation: Evidence suggests cotinine may act as a positive allosteric modulator (PAM) of the α7 nAChR subtype.[][16] As a PAM, it would enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly stimulating the receptor itself.[15]
-
Akt/GSK3β Pathway: Stimulation of α7 nAChRs can lead to the activation of the protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) pathway.[12][16] Akt activation promotes neuronal survival and plasticity.[16] This pathway has been implicated in the potential neuroprotective and cognitive-enhancing effects of cotinine.[12]
References
- 1. synthesys [chm.bris.ac.uk]
- 2. Properties [chm.bris.ac.uk]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. R-(+)-COTININE | 32162-64-4 [amp.chemicalbook.com]
- 7. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Cotinine - Wikipedia [en.wikipedia.org]
- 16. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
